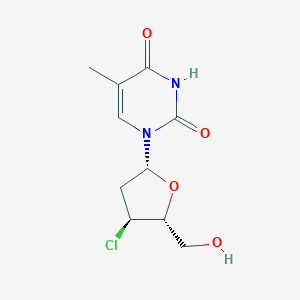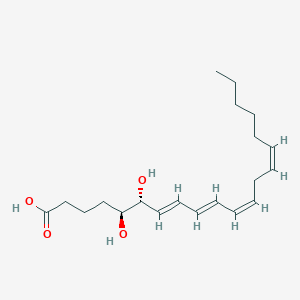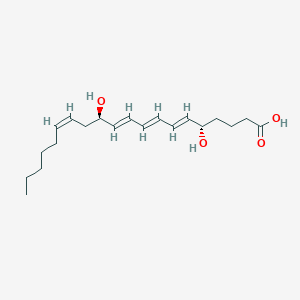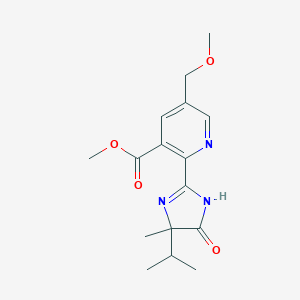
2,2,6,6-Tetramethylpiperidine
Descripción general
Descripción
Synthesis Analysis
2,2,6,6-Tetramethylpiperidine, often encountered in the context of its derivatives and reactions, plays a crucial role in organic chemistry. While specific synthesis routes directly to 2,2,6,6-Tetramethylpiperidine are not detailed in the papers provided, the literature on related heterocyclic compounds and their synthetic strategies offers valuable insights. For instance, the synthesis of spiropiperidines involves methodologies that could be adapted for synthesizing 2,2,6,6-Tetramethylpiperidine derivatives, highlighting the exploration of three-dimensional chemical space by medicinal chemists (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethylpiperidine can be understood by examining related compounds. The review of the configurational isomerism of cyclic tetraamines provides insight into the complexity of nitrogen-containing cycles and their stereochemistry, which is relevant for understanding the structural nuances of 2,2,6,6-Tetramethylpiperidine and its derivatives (Curtis, 2012).
Chemical Reactions and Properties
The paramagnetic amino acid TOAC, closely related to tetramethylpiperidine through its structure, demonstrates the utility of cyclic, nitrogen-rich molecules in probing peptide dynamics and structures. This reflects on the chemical versatility and reactive nature of 2,2,6,6-Tetramethylpiperidine derivatives in biological systems (Schreier et al., 2012).
Physical Properties Analysis
Although the physical properties specific to 2,2,6,6-Tetramethylpiperidine are not directly reported, the study of related compounds offers a framework for understanding how substituents and structural modifications impact properties such as solubility, stability, and reactivity. The detailed investigation into tetrazole-containing compounds, for example, sheds light on how nitrogen heterocycles behave physically and chemically, which is indirectly relevant to 2,2,6,6-Tetramethylpiperidine (Popova & Trifonov, 2015).
Chemical Properties Analysis
2,2,6,6-Tetramethylpiperidine's chemical properties, particularly its reactivity and interactions, can be inferred from studies on similar compounds. The extensive work on TOAC, including its incorporation into peptides and the resulting impact on peptide behavior, underscores the significant chemical functionality that tetramethylpiperidine structures can impart to larger molecules. This is especially true in the context of biological interactions and the probing of structural dynamics within peptides (Schreier et al., 2012).
Aplicaciones Científicas De Investigación
-
Oxidation Catalysts
- Field : Organic Chemistry
- Application : TEMPO and its derivatives are well-established catalysts for oxidation processes .
- Method : They are used extensively in organic synthesis and industrial applications as a mild, safe, and economical alternative to heavy metal reagents .
- Results : They are highly selective oxidation catalysts. The oxidation of alcohols to their corresponding carbonyl compounds is one of the reactions catalyzed by TEMPO .
-
Controlled Photoradical Polymerization
- Field : Polymer Chemistry
- Application : Controlled photoradical polymerization has been established using TEMPO as a mediator .
- Method : This involves the use of azoinitiators and photo-acid generators .
- Results : This method allows for molecular weight control, polymerization mechanism control, and the influence of initiator structure .
-
Antioxidants
- Field : Biochemistry
- Application : 2,2,6,6-Tetramethylpiperidine has shown potential applications as antioxidants .
- Method : Two new derivatives of 2,2,6,6-TMP, namely Tempace and Troxyl, were synthesized .
- Results : These derivatives were evaluated for their abilities to scavenge superoxide, inhibit iron and ascorbate-driven Fenton reactions, and act as radioprotectors .
-
Preparation of Metallo-Amide Bases
- Field : Inorganic Chemistry
- Application : 2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases .
- Method : It is used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline .
- Results : It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .
-
Catalyst in Chlorination of Phenols
- Field : Organic Chemistry
- Application : TMP is used as a catalyst in the chlorination of phenols, exhibiting ortho selectivity .
- Method : This means that it prefers to substitute at the ortho position of the phenolic ring. Even electron-deficient phenols like 2-hydroxybenzaldehyde and 2’-hydroxyacetophenone can be ortho chlorinated successfully .
- Results : The ortho selectivity increases with higher reaction temperatures .
-
Metabolic Intermediate
- Field : Biochemistry
- Application : TMP can act as a metabolic intermediate, undergoing heme-catalyzed metabolism in human liver microsomes .
- Method : This metabolism results in the formation of 2,2-dimethylpyrrolidine (2,2-DMPy). Evidence suggests that 2,2,6,6-Tetramethylpiperidine hydroxylamines and their one-electron oxidation products, known as nitroxide radicals, act as intermediates .
- Results : During the conversion of nitroxide radicals to 2,2-DMPy products, acetone is generated, indicating that the three-carbon unit from 2,2,6,6-TMP is lost as acetone .
-
Synthesis of Allylated Tertiary Amines
-
Synthesis of Sulfenamide Compounds
Safety And Hazards
Direcciones Futuras
2,2,6,6-Tetramethylpiperidine has been used in the synthesis of various compounds, including allylated tertiary amines, hydroxylamines, and sulfenamide compounds . It has also been used in the preparation of metallo-amide bases and selective generation of silylketene acetals . Future research may explore new applications and synthesis methods for this compound.
Propiedades
IUPAC Name |
2,2,6,6-tetramethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)6-5-7-9(3,4)10-8/h10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMGAJGJIURJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061113 | |
| Record name | Piperidine, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2,6,6-Tetramethylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.98 [mmHg] | |
| Record name | 2,2,6,6-Tetramethylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,6,6-Tetramethylpiperidine | |
CAS RN |
768-66-1 | |
| Record name | 2,2,6,6-Tetramethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norpempidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperidine, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N9S1YCFM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)









